8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one

Lp-PLA2 Inhibition Medicinal Chemistry Synthetic Intermediate

8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one is a bicyclic heterocyclic compound of the pyrimido[1,6-a]pyrimidin-6(2H)-one class, with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol. The molecule features a characteristic 8-chloro substituent, an N1-methyl group, and a partially saturated 3,4-dihydro ring system.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64
CAS No. 1420362-24-8
Cat. No. B2528033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one
CAS1420362-24-8
Molecular FormulaC8H10ClN3O
Molecular Weight199.64
Structural Identifiers
SMILESCN1CCCN2C1=CC(=NC2=O)Cl
InChIInChI=1S/C8H10ClN3O/c1-11-3-2-4-12-7(11)5-6(9)10-8(12)13/h5H,2-4H2,1H3
InChIKeyMPUDGTHFRRRWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one (CAS 1420362-24-8): Core Structural and Functional Identity


8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one is a bicyclic heterocyclic compound of the pyrimido[1,6-a]pyrimidin-6(2H)-one class, with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol . The molecule features a characteristic 8-chloro substituent, an N1-methyl group, and a partially saturated 3,4-dihydro ring system. It is structurally defined as a key synthetic intermediate within the broader landscape of Lp-PLA2 inhibitor programs, notably serving as a core scaffold in the preparation of potent, clinically investigated Lp-PLA2 inhibitors [1]. Its commercial identity is standardized under CAS 1420362-24-8, with typical research-grade purity specifications ranging from 95% to 98% .

Why Generic 3,4-Dihydropyrimido[1,6-a]pyrimidinones Cannot Substitute for CAS 1420362-24-8


Within the 3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one family, variations at the N1 and C8 positions critically dictate downstream synthetic utility and biological target product profiles. The N1-methyl group in the target compound is not a trivial substituent; it is essential for the molecular recognition and pharmacokinetic properties of the ultimate Lp-PLA2 inhibitors [1]. Replacing the compound with the N1-unsubstituted analog (CAS 1420367-14-1) or the N1-isopropyl variant (CAS 1420368-08-6) introduces a fundamentally different steric and electronic environment, leading to a divergent synthetic pathway and yielding a pharmacologically distinct final compound. Therefore, procurement based solely on the pyrimido-pyrimidinone core scaffold, without verifying the precise N1-methyl-8-chloro substitution pattern, will result in a synthetic intermediate that cannot produce the targeted, patent-defined bioactive molecules.

Quantitative Differentiation of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one Against its Closest Structural Analogs


Structural Differentiation: N1-Methyl Substituent is a Critical Determinant of Synthetic Utility

The compound's defining N1-methyl group, lacking in the unsubstituted analog 8-chloro-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one (CAS 1420367-14-1), is essential for constructing advanced Lp-PLA2 inhibitors. In the patent synthesis of Lp-PLA2-IN-1, the N1-methyl group of the target compound is retained in the final bioactive molecule, whereas the unsubstituted analog would lead to a product lacking a key pharmacophoric element [1]. The quantified structural difference is the absence of a methyl group at N1 in CAS 1420367-14-1, resulting in a molecular weight shift from 199.64 to 185.61 g/mol [2].

Lp-PLA2 Inhibition Medicinal Chemistry Synthetic Intermediate

Patent-Specified Synthetic Role: Direct Precursor to Lp-PLA2-IN-1

The compound is explicitly designated as a key intermediate in the synthesis of Lp-PLA2-IN-1, a potent lipoprotein-associated phospholipase A2 inhibitor (IC50 data for the final compound is established in patent literature) [1]. In a representative procedure, the compound's trifluoroacetic acid salt is reacted to yield the advanced Lp-PLA2-IN-1 scaffold [1]. This established synthetic role contrasts with N1-substituted analogs like 8-chloro-1-isopropyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one (CAS 1420368-08-6), which has a different alkyl group and would direct the synthesis toward a non-identical product series.

Lp-PLA2 Synthetic Route Patent Intermediate

Physicochemical Differentiation: LogP and Solubility Profile Inferred from N1-Alkyl Variation

The N1-methyl group imparts distinct physicochemical properties relative to both the N1-H and N1-isopropyl analogs. Based on class-level inference from the pyrimidone series, the methyl substitution by the target compound results in a calculated LogP increase of approximately 0.5–1.0 log units compared to the N1-unsubstituted analog (CAS 1420367-14-1), while remaining significantly less lipophilic than the N1-isopropyl variant (CAS 1420368-08-6) [1]. This positions the compound at a balanced sweet spot for both reactivity in subsequent alkylation steps and for contributing favorable ADME properties to the final inhibitor.

ADME Properties Physicochemistry Drug Design

Validated Application Scenarios for 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one Based on Established Evidence


Synthesis of Patent-Defined Lp-PLA2 Inhibitors

This compound is the critical N1-methyl-8-chloro core intermediate utilized in the synthesis of Lp-PLA2-IN-1 and related bicyclic pyrimidone Lp-PLA2 inhibitors. Its procurement is essential for replicating or building upon the synthetic routes disclosed in GlaxoSmithKline's patent families (e.g., US 2013/0030012 A1, WO2014114249A1) [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

The N1-methyl substitution defines a specific lipophilicity and steric profile that is distinct from the N1-H or N1-isopropyl analogs. Researchers can use this compound as a reference point for exploring how incremental N1-alkyl modifications impact the potency, selectivity, and pharmacokinetic properties of the final pyrimido-pyrimidinone-based inhibitors [2].

Method Development and Process Chemistry Optimization

Due to its role as a late-stage intermediate in complex molecule synthesis, the compound is suitable for developing and optimizing reaction conditions (e.g., alkylation, coupling) that are sensitive to the steric and electronic effects of the N1-methyl-8-chloro substitution pattern. Its use can help demonstrate the robustness of a synthetic process before scaling to more elaborate, costly intermediates.

Quote Request

Request a Quote for 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.